![molecular formula C43H74NO7P B1234898 [(2R)-1-[2-aminoethoxy(hydroxy)phosphoryl]oxy-3-[(Z)-hexadec-1-enoxy]propan-2-yl] (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoate](/img/structure/B1234898.png)
[(2R)-1-[2-aminoethoxy(hydroxy)phosphoryl]oxy-3-[(Z)-hexadec-1-enoxy]propan-2-yl] (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
These compounds carry one acyl chain attached to the glycerol moiety through an ester linkage at the O2-position and one 1Z-alkenyl chain attached through an ether linkage at the O1-position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
GPEtn (16:0p/22:6 (4Z,7Z,10Z,13Z,16Z,19Z)) can be synthesized from all-cis-docosa-4,7,10,13,16,19-hexaenoic acid. The synthesis involves the esterification of the glycerol moiety with the acyl chain and the etherification with the alkenyl chain.
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
GPEtn (16:0p/22:6 (4Z,7Z,10Z,13Z,16Z,19Z)) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties.
Common Reagents and Conditions
Common reagents used in the reactions of GPEtn (16:0p/22:6 (4Z,7Z,10Z,13Z,16Z,19Z)) include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions typically occur under mild conditions to preserve the integrity of the lipid molecule.
Major Products Formed
The major products formed from the reactions of GPEtn (16:0p/22:6 (4Z,7Z,10Z,13Z,16Z,19Z)) depend on the specific reaction conditions. For example, oxidation can lead to the formation of hydroperoxides, while reduction can yield alcohols.
Aplicaciones Científicas De Investigación
GPEtn (16:0p/22:6 (4Z,7Z,10Z,13Z,16Z,19Z)) has several scientific research applications:
Metabolic Biomarkers in Lung Carcinoma Development: It has been identified as a dysregulated metabolite in the plasma of mice during lung carcinoma development.
Novel Polyunsaturated Fatty Acids in Marine Algae: Research has discovered novel polyunsaturated fatty acids, including GPEtn (16:0p/22:6 (4Z,7Z,10Z,13Z,16Z,19Z)), in marine algae.
Traditional Chinese Medicine in Lung Cancer: It has been identified as a key metabolite in the efficacy mechanism of a traditional Chinese medicine formula used for lung cancer treatment.
Response to Salinity Changes in Marine Organisms: It has been identified as a metabolic marker in marine organisms responding to sudden changes in salinity.
Metabolic Biomarkers in Central Nervous System Demyelination Diseases: It has been identified as a potential biomarker for multiple sclerosis.
Mecanismo De Acción
The mechanism of action of GPEtn (16:0p/22:6 (4Z,7Z,10Z,13Z,16Z,19Z)) involves its role in the metabolism of glycerophospholipids, fatty acids, sphingolipids, and arachidonic acid. It is primarily located in the membrane and intracellular membrane, where it participates in various cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
GPEtn (160/226): A similar compound with slight variations in the acyl and alkenyl chains.
PE (160/226): Another similar compound with different chain configurations.
Uniqueness
GPEtn (16:0p/22:6 (4Z,7Z,10Z,13Z,16Z,19Z)) is unique due to its specific acyl and alkenyl chain configurations, which confer distinct biochemical properties and roles in various metabolic pathways.
Propiedades
Fórmula molecular |
C43H74NO7P |
|---|---|
Peso molecular |
748 g/mol |
Nombre IUPAC |
[(2R)-1-[2-aminoethoxy(hydroxy)phosphoryl]oxy-3-[(Z)-hexadec-1-enoxy]propan-2-yl] (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoate |
InChI |
InChI=1S/C43H74NO7P/c1-3-5-7-9-11-13-15-17-19-20-21-22-23-24-26-28-30-32-34-36-43(45)51-42(41-50-52(46,47)49-39-37-44)40-48-38-35-33-31-29-27-25-18-16-14-12-10-8-6-4-2/h5,7,11,13,17,19,21-22,24,26,30,32,35,38,42H,3-4,6,8-10,12,14-16,18,20,23,25,27-29,31,33-34,36-37,39-41,44H2,1-2H3,(H,46,47)/b7-5-,13-11-,19-17-,22-21-,26-24-,32-30-,38-35-/t42-/m1/s1 |
Clave InChI |
WVGALBKSWOUIEZ-XNHMFJFDSA-N |
SMILES |
CCCCCCCCCCCCCCC=COCC(COP(=O)(O)OCCN)OC(=O)CCC=CCC=CCC=CCC=CCC=CCC=CCC |
SMILES isomérico |
CCCCCCCCCCCCCC/C=C\OC[C@H](COP(=O)(O)OCCN)OC(=O)CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CC |
SMILES canónico |
CCCCCCCCCCCCCCC=COCC(COP(=O)(O)OCCN)OC(=O)CCC=CCC=CCC=CCC=CCC=CCC=CCC |
Descripción física |
Solid |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(3,4,5-Trimethoxy-10-oxo-11,18,20-trioxapentacyclo[13.7.0.02,7.09,13.017,21]docosa-1(22),2,4,6,15,17(21)-hexaen-14-yl) (Z)-2-methylbut-2-enoate](/img/structure/B1234819.png)
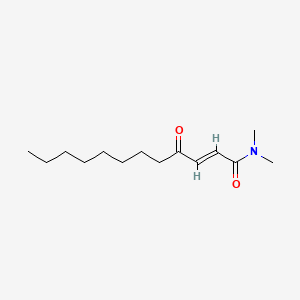


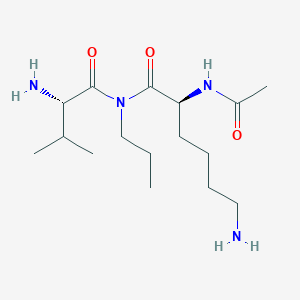
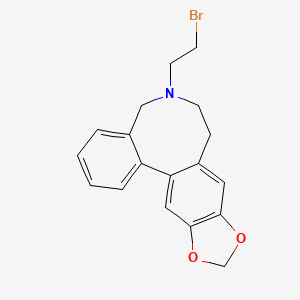
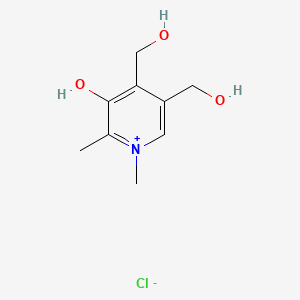

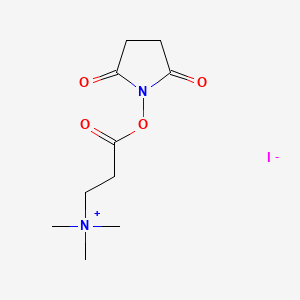

![2-(3,4-dichlorophenyl)-N-methyl-N-[(1S,2S)-2-(1-pyrrolidinyl)cyclohexyl]acetamide](/img/structure/B1234836.png)
![(3S,3aR,4S,9aR,9bR)-4-hydroxy-3,6,9-trimethyl-3,3a,4,5,9a,9b-hexahydroazuleno[4,5-b]furan-2,7-dione](/img/structure/B1234837.png)
![(3S,3'S,4'R,6'S,8'R,8'aR)-5-[2-(1-hydroxycycloheptyl)ethynyl]-6'-[4-(2-hydroxyethoxy)phenyl]-1',2-dioxo-3',4'-diphenyl-8'-spiro[1H-indole-3,7'-4,6,8,8a-tetrahydro-3H-pyrrolo[2,1-c][1,4]oxazine]carboxamide](/img/structure/B1234838.png)
